5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Overview
Description
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a fluorinated heterocyclic compound with the molecular formula C8H5FN2O. It is a derivative of pyrrolopyridine and contains a fluorine atom at the 5-position and an aldehyde group at the 3-position.
Scientific Research Applications
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other biological targets.
Materials Science: It is employed in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe for studying biological processes and interactions, including enzyme inhibition and receptor binding.
Chemical Biology: It is utilized in the design of chemical probes and bioactive molecules for investigating cellular pathways and mechanisms.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including cell proliferation, differentiation, and migration .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . This inhibition occurs through the compound’s interaction with the tyrosine kinase domain of the FGFRs, preventing the receptor’s autophosphorylation and subsequent activation .
Biochemical Pathways
The inhibition of FGFRs by this compound affects several downstream signaling pathways. These include the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways , which are involved in cell proliferation, migration, and angiogenesis .
Result of Action
The inhibition of FGFRs by this compound can lead to a decrease in cell proliferation and migration . In vitro studies have shown that this compound can inhibit the proliferation of breast cancer cells and induce apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves the following steps:
Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through the cyclization of appropriate precursors, such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and organometallic reagents.
Major Products Formed
Oxidation: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
Reduction: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde: Similar structure but with the aldehyde group at the 4-position.
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde: Similar structure but with the aldehyde group at the 6-position.
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The position of the fluorine atom and the aldehyde group influences its interactions with molecular targets and its overall pharmacological profile .
Properties
IUPAC Name |
5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-6-1-7-5(4-12)2-10-8(7)11-3-6/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBDGPLCGCJDOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596749 | |
Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30596749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171920-17-4 | |
Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30596749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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